molecular formula C7H4BrFO2 B1508429 5-Bromo-2-fluoro-4-hydroxybenzaldehyde CAS No. 914397-21-0

5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1508429
CAS No.: 914397-21-0
M. Wt: 219.01 g/mol
InChI Key: JBKKWLZDKTVERG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring, along with an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or modification of chemical bonds. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformations that are crucial for the synthesis of other bioactive compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent or non-covalent bonds, which influence the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of specific genes, thereby influencing the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its long-term impact on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These pathways include oxidation-reduction reactions, conjugation reactions, and hydrolysis . The compound’s involvement in these pathways can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they influence its accessibility to target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within specific subcellular compartments is essential for its activity and function, as it determines the sites of its interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the halogenation of benzaldehyde derivatives. One common approach involves the bromination and fluorination of 2-hydroxybenzaldehyde under controlled conditions. The reaction typically requires the use of bromine and a fluorinating agent, such as Selectfluor, in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized to form 5-bromo-2-fluoro-4-hydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles such as sodium iodide in acetone.

Major Products Formed:

  • Oxidation: 5-Bromo-2-fluoro-4-hydroxybenzoic acid

  • Reduction: 5-Bromo-2-fluoro-4-hydroxybenzyl alcohol

  • Substitution: 5-Iodo-2-fluoro-4-hydroxybenzaldehyde

Scientific Research Applications

Chemistry: In organic synthesis, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde serves as a versatile intermediate for the preparation of various heterocyclic compounds and pharmaceuticals. Its unique combination of functional groups makes it a valuable building block in multi-step synthetic routes.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Research has shown that derivatives of this compound can exhibit significant biological activity, making it a candidate for drug development.

Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Its structural similarity to naturally occurring compounds allows for the design of new drugs with improved efficacy and reduced side effects.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

  • 2-Bromo-5-fluoro-4-hydroxybenzaldehyde

  • 4-Bromo-2-fluoro-5-hydroxybenzaldehyde

Uniqueness: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is unique due to the specific positioning of its halogen and hydroxyl groups, which influences its reactivity and biological activity. This positioning allows for selective reactions and the formation of derivatives with distinct properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKWLZDKTVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731588
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914397-21-0
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-hydroxybenzaldehyde (2.16 g, 15.4 mmol) in acetic acid (70 mL) was added a solution of bromine (2.71 g, 17.0 mmol) in acetic acid (10 mL), and the mixture was stirred at 45° C. for 26 hr. The reaction mixture was concentrated under reduced pressure, brine was added to the residue, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-40:60) to give the title compound (2.74 g, yield 81%) as colorless crystals.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To the solution of 2-fluoro-4-methoxybenzaldehyde (3 g, 19.5 mmol, 1 eq., Aldrich, Milwaukee, Wis., USA) in DCM (80 mL) was added dropwise BBr3 (14.5 g, 58.7 mmol, 3 eq.) at 0° C. The mixture was stirred for 15 min, then warmed to room temperature and continued to stir for additional 3 h. The reaction was quenched by careful addition of water (50 mL), the organic layer was separated, and remaining the aqueous layer was extracted with DCM (2×50 mL). The combined organic layers were concentrated in vacuo and purified by silica gel chromatography (DCM:MeOH=25:1 to 10:1) to afford 2.2 g (80.6%) of 2-fluoro-4-hydroxybenzaldehyde (24).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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